2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Catalog No.
S3344741
CAS No.
70335-40-9
M.F
C10H12BrCl
M. Wt
247.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

CAS Number

70335-40-9

Product Name

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

IUPAC Name

2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

InChI

InChI=1S/C10H12BrCl/c1-6-4-7(2)10(11)8(3)9(6)5-12/h4H,5H2,1-3H3

InChI Key

LSEDHNDZISRJSQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1CCl)C)Br)C

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)Br)C

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene is an organic compound with the molecular formula C10H12BrClC_{10}H_{12}BrCl and a molecular weight of 247.56 g/mol. This compound features a benzene ring substituted with three methyl groups, one bromo group, and one chloromethyl group. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Physical Properties:

  • Density: 1.359 g/cm³
  • Boiling Point: 305.2 °C at 760 mmHg
  • Melting Point: Not available

This compound is primarily utilized in organic synthesis, particularly in halogenation reactions and as an intermediate in the production of other chemical compounds .

, including:

  • Nucleophilic Substitution Reactions: The bromine and chloromethyl groups can undergo nucleophilic substitution due to their leaving group ability.
  • Electrophilic Aromatic Substitution: The electron-donating methyl groups activate the aromatic ring, facilitating further substitutions at the ortho and para positions.
  • Cross-Coupling Reactions: It can be used as a coupling partner in reactions such as Suzuki or Heck reactions to form biaryl compounds.

These reactions are essential for synthesizing more complex organic molecules .

The synthesis of 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene can be achieved through several methods:

  • Halogenation of Trimethylbenzene:
    • Starting from 1,3,5-trimethylbenzene, bromination followed by chloromethylation can yield the target compound.
  • Electrophilic Aromatic Substitution:
    • Using chloromethyl methyl ether in the presence of a Lewis acid catalyst can introduce the chloromethyl group selectively.
  • Cross-Coupling Techniques:
    • Utilizing palladium-catalyzed cross-coupling methods with suitable precursors can also be an effective strategy for synthesis .

2-Bromo-4-(chloromethyl)-1,3,5-trimethylbenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of polymers and resins due to its reactivity.
  • Research: Employed in studies focusing on reaction mechanisms involving halogenated compounds .

Several compounds share structural similarities with 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-1,3,5-trimethylbenzeneC9H11BrC_9H_{11}BrLacks chloromethyl group; simpler structure
2-Bromo-4-nitro-1,3,5-trimethylbenzeneC10H12BrNC_{10}H_{12}BrNContains a nitro group; different reactivity
2-Chloro-4-(bromomethyl)-1,3,5-trimethylbenzeneC10H12BrClC_{10}H_{12}BrClSimilar halogen substituents; different positioning
2-Iodo-4-(chloromethyl)-1,3,5-trimethylbenzeneC10H12ClIC_{10}H_{12}ClIContains iodine instead of bromine; enhanced reactivity

The unique combination of both bromo and chloromethyl groups in 2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene provides distinct reactivity patterns not found in other similar compounds .

XLogP3

4.1

Other CAS

70335-40-9

Wikipedia

2-bromo-4-(chloromethyl)-1,3,5-trimethylbenzene

Dates

Modify: 2024-04-15

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